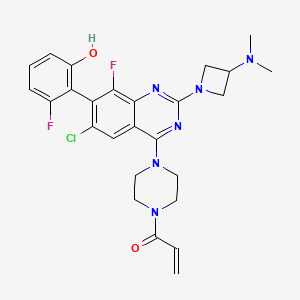
KRAS inhibitor-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS inhibitor-7 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of KRAS inhibitors, including this compound, represents a significant advancement in targeted cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as cyclization and condensation reactions, to form the desired heterocyclic framework.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and acylation to enhance the compound’s binding affinity and selectivity for KRAS.
Final Coupling Reactions: The final step involves coupling the core structure with specific side chains or substituents to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different binding affinities and selectivities for KRAS .
Scientific Research Applications
KRAS inhibitor-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted cancer therapy.
Industry: Applied in the development of new therapeutic agents and drug formulations targeting KRAS-mutant cancers
Mechanism of Action
KRAS inhibitor-7 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the switch regions of KRAS, preventing its interaction with downstream effectors such as Raf, PI3K, and RalGDS. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the MAPK and PI3K-AKT pathways .
Comparison with Similar Compounds
KRAS inhibitor-7 can be compared with other KRAS inhibitors, such as:
Sotorasib: A selective KRAS G12C inhibitor that has been approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor currently in clinical trials.
MRTX1133: A KRAS G12D inhibitor showing promise in preclinical studies.
Uniqueness
This compound is unique in its ability to target multiple KRAS mutants and its potential to overcome resistance mechanisms that limit the efficacy of other KRAS inhibitors .
Properties
Molecular Formula |
C26H27ClF2N6O2 |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
1-[4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H27ClF2N6O2/c1-4-20(37)33-8-10-34(11-9-33)25-16-12-17(27)21(22-18(28)6-5-7-19(22)36)23(29)24(16)30-26(31-25)35-13-15(14-35)32(2)3/h4-7,12,15,36H,1,8-11,13-14H2,2-3H3 |
InChI Key |
LLBYZJQEXCUAIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


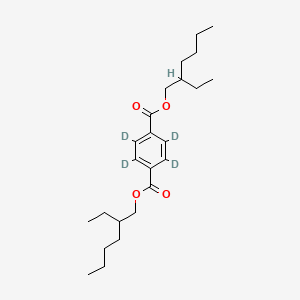
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)



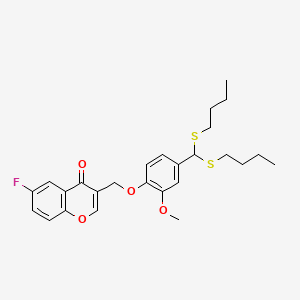
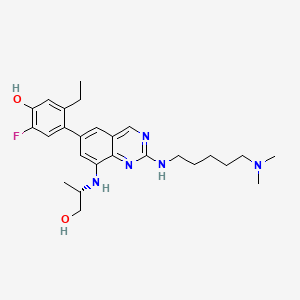
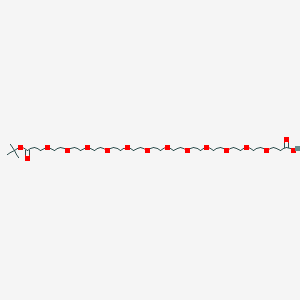
![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)



![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

